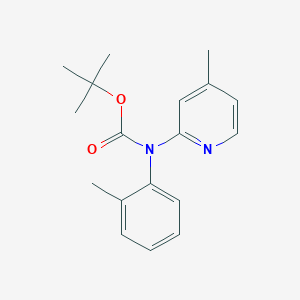

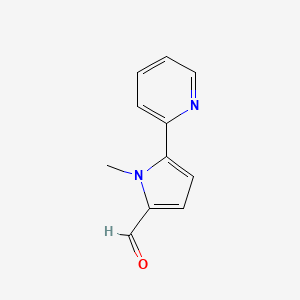

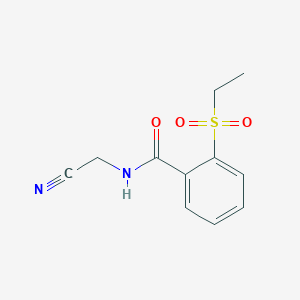

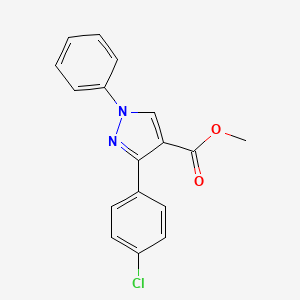

![molecular formula C21H17N3O3 B2634701 N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034478-73-2](/img/structure/B2634701.png)

N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains a bipyridine moiety and a benzofuran moiety. Bipyridines are a class of compounds that are often used as ligands in coordination chemistry . Benzofurans are a class of heterocyclic compounds that consist of a fused benzene and furan ring. They are found in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bipyridine and benzofuran moieties separately, followed by their coupling. The methoxy group and the carboxamide group could be introduced through various functional group transformations .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bipyridine and benzofuran rings, along with the methoxy and carboxamide substituents . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to determine its structure.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bipyridine and benzofuran moieties, as well as the methoxy and carboxamide groups . It could potentially undergo various types of reactions, including coordination reactions, substitution reactions, and redox reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Biologically Active Molecules

Bipyridine derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of drugs and other therapeutic agents.

Ligands in Transition-Metal Catalysis

Bipyridine compounds are often used as ligands in transition-metal catalysis . They can form stable complexes with metals, which can be used in various catalytic reactions.

Photosensitizers

Bipyridine derivatives can act as photosensitizers . They can absorb light and transfer the energy to other molecules, which can be useful in photodynamic therapy and solar energy conversion.

Viologens

Bipyridine compounds can be used in the synthesis of viologens . Viologens are a type of organic compound that can undergo redox reactions, making them useful in applications such as electrochromic devices and molecular electronics.

Supramolecular Structures

Bipyridine derivatives can be used in the construction of supramolecular structures . These structures can have unique properties and can be used in a variety of applications, from materials science to nanotechnology.

Protein Structure Studies

The noncanonical metallo-amino Acid [Cu(II)(2,2’-Bipyridin-5-yl)]-alanine has been used to study the structures of proteins . This method provides a sensitive way to study protein structures, revealing that GFP dimers can adopt different quaternary conformations .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-26-18-6-2-4-15-10-19(27-20(15)18)21(25)24-12-14-7-8-17(23-11-14)16-5-3-9-22-13-16/h2-11,13H,12H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUDFIJUXEVFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2634618.png)

![ethyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-[(2-N-BOC-Amino)-2-propyl]phenylboronic acid](/img/structure/B2634621.png)

![2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2634624.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2634626.png)

![7-benzyl-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2634627.png)

![7-(2-methoxyethyl)-1,3-dimethyl-N-(2-(methylthio)phenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2634639.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2634640.png)